5-(1H-Imidazol-1-yl)-2-methylaniline
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Overview
Description
5-(1H-Imidazol-1-yl)-2-methylaniline is a compound that features an imidazole ring attached to a methylaniline moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Imidazol-1-yl)-2-methylaniline typically involves the formation of the imidazole ring followed by its attachment to the methylaniline moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring under mild conditions . Another approach involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with tosylamine to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and environmentally friendly processes to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
5-(1H-Imidazol-1-yl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazoles .
Scientific Research Applications
5-(1H-Imidazol-1-yl)-2-methylaniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, catalysts, and other functional materials
Mechanism of Action
The mechanism of action of 5-(1H-Imidazol-1-yl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: Similar in structure but lacks the aniline moiety.
4-(1H-Imidazol-1-yl)aniline: Similar but with the imidazole ring attached at a different position on the aniline ring.
1-Methylimidazole: Contains a methyl group on the imidazole ring but lacks the aniline moiety.
Uniqueness
5-(1H-Imidazol-1-yl)-2-methylaniline is unique due to the presence of both the imidazole ring and the methylaniline moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C10H11N3 |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
5-imidazol-1-yl-2-methylaniline |
InChI |
InChI=1S/C10H11N3/c1-8-2-3-9(6-10(8)11)13-5-4-12-7-13/h2-7H,11H2,1H3 |
InChI Key |
SQARDBQTLLGXIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C2)N |
Origin of Product |
United States |
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